molecular formula C6H10N4 B1444532 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole CAS No. 1316225-74-7

3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B1444532
CAS No.: 1316225-74-7
M. Wt: 138.17 g/mol
InChI Key: SHVPNNANYWBJCL-UHFFFAOYSA-N
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Description

3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that features both an azetidine ring and a triazole ring. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The azetidine ring, a four-membered nitrogen-containing ring, and the triazole ring, a five-membered ring with three nitrogen atoms, contribute to the compound’s stability and reactivity.

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides for alkylation, and bases like DBU for deprotonation and subsequent reactions . Solvents such as THF are frequently used to dissolve the reactants and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation of the triazole ring with alkyl halides typically yields N-alkylated triazole derivatives .

Scientific Research Applications

3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The azetidine and triazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole include other azetidine and triazole derivatives, such as:

  • 3-(azetidin-3-yl)-4H-1,2,4-triazole
  • 4-methyl-4H-1,2,4-triazole
  • 3-(azetidin-3-yl)-1,2,4-triazole

Uniqueness

What sets this compound apart is the combination of the azetidine and triazole rings in a single molecule. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(azetidin-3-yl)-4-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-10-4-8-9-6(10)5-2-7-3-5/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVPNNANYWBJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316225-74-7
Record name 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 2
3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 3
3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 4
3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 6
3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole

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